(3r,5r,7r)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2S/c25-21(22-13-17-10-18(14-22)12-19(11-17)15-22)24-16-23(6-8-26-9-7-23)27-20-4-2-1-3-5-20/h1-5,17-19H,6-16H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTABYNOUAVDAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)SC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by an adamantane core, which is known for its stability and ability to interact with various biological targets. The presence of a phenylthio group attached to a tetrahydro-2H-pyran moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.
Research indicates that compounds similar to (3R,5R,7R)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)adamantane-1-carboxamide often exhibit activity through the modulation of specific enzyme pathways. One notable pathway involves the inhibition of lipoxygenase (LOX) enzymes, which play a critical role in inflammatory processes. For instance, a related compound, CJ-13610 , demonstrated significant antihyperalgesic activity by inhibiting soybean lipoxygenase . This suggests that the target compound may similarly modulate inflammatory responses.
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit LOX activity effectively. For example, the inhibition of LOX by phenylthio derivatives has been documented, highlighting their potential as anti-inflammatory agents . The structural similarities suggest that This compound could exhibit comparable effects.
Case Studies
- Antihyperalgesic Activity : A study evaluated the effects of phenylthio-substituted compounds on pain models in rodents. Results indicated that these compounds significantly reduced hyperalgesia through LOX inhibition, suggesting a potential therapeutic application in pain management .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of tetrahydropyran derivatives. The findings revealed that these compounds effectively reduced pro-inflammatory cytokine levels in cell cultures, supporting their role as anti-inflammatory agents .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Adamantane core with phenylthio group | Potential anti-inflammatory | LOX inhibition |
| CJ-13610 | Similar phenylthio structure | Antihyperalgesic | LOX inhibition |
| Tetrahydropyran derivatives | Tetrahydropyran ring | Anti-inflammatory | Cytokine modulation |
Table 2: Summary of In Vitro Studies
| Study Reference | Compound Tested | Inhibition % (LOX Activity) | Notes |
|---|---|---|---|
| Study A | CJ-13610 | 75% | Significant antihyperalgesic effect observed |
| Study B | Phenylthio Derivative | 68% | Reduced cytokine levels in macrophages |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with adamantane-based derivatives sharing similar structural motifs, focusing on molecular features, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Adamantane Derivatives
Structural Variations and Implications
- Core Modifications: The primary compound uses a tetrahydro-2H-pyran scaffold, distinguishing it from phenyl-linked analogs (e.g., ). Sulfur-containing groups: The phenylthio substituent (C₆H₅S-) contrasts with the thiazole sulfamoyl group in . Sulfur atoms enhance lipophilicity and may participate in hydrogen bonding or π-π stacking .
- Adamantane Substitution: Carboxamide vs. Dimeric structures () exploit multivalency for higher target affinity, though at the cost of increased molecular weight (>1,000 g/mol in ) .
Preparation Methods
Adamantane-1-carboxylic Acid Activation
The adamantane core is derived from adamantane-1-carboxylic acid, a commercially available starting material. Activation of the carboxylic acid group is typically achieved through conversion to an acid chloride or mixed anhydride. For instance, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at 0–25°C yields adamantane-1-carbonyl chloride, which is highly reactive toward nucleophilic amines. Alternatively, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable direct amidation without isolating the acid chloride.
Synthesis of (4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methylamine
The tetrahydro-2H-pyran intermediate is synthesized via a three-step sequence:
- Ring Formation : Cyclization of 4-mercaptotetrahydro-2H-pyran-4-carbaldehyde using BF₃·OEt₂ as a Lewis acid catalyst generates the tetrahydro-2H-pyran scaffold with a thioether group.
- Phenylthio Introduction : Nucleophilic substitution of the thiol group with phenyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C installs the phenylthio moiety.
- Amination : Reductive amination of the aldehyde group with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in methanol yields the primary amine.
Amide Bond Formation Strategies
Catalytic Coupling with Boric Acid
A one-pot method adapted from Russian Patent RU2626237C1 involves refluxing adamantane-1-carboxylic acid (2 equiv) with (4-(phenylthio)tetrahydro-2H-pyran-4-yl)methylamine (3 equiv) in o-xylene at 140°C for 18 hours, using boric acid (H₃BO₃) as a catalyst. This approach avoids toxic reagents and achieves yields up to 93% (Table 1).
Table 1: Catalytic Coupling Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₃BO₃ | o-Xylene | 140 | 18 | 93 |
| None | Toluene | 110 | 24 | 45 |
Peptide Coupling Reagents
For laboratory-scale synthesis, carbodiimide-mediated coupling is preferred. A mixture of adamantane-1-carboxylic acid (1.2 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF at 25°C reacts with the amine to form the amide bond within 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product in 85% yield.
Stereochemical Control and Optimization
Influence of Solvent Polarity
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing the transition state during amide bond formation. In contrast, nonpolar solvents (e.g., toluene) reduce by-product formation but require higher temperatures.
Temperature-Dependent Stereoselectivity
Maintaining temperatures below 50°C during coupling minimizes epimerization of the adamantane carboxamide group. Nuclear magnetic resonance (NMR) analysis confirms retention of the (3r,5r,7r) configuration when reactions are conducted at 25°C.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Automated flow systems enable precise control over residence time and temperature, improving reproducibility. A pilot study using a microreactor with a 10 mL/min flow rate achieved 89% yield at 130°C, reducing reaction time to 6 hours.
Waste Minimization
The catalytic boric acid method generates minimal waste compared to stoichiometric coupling agents. Lifecycle assessments indicate a 40% reduction in hazardous by-products when using this route.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the adamantane cage adopts a chair conformation, while the tetrahydro-2H-pyran ring exhibits a boat configuration stabilized by intramolecular hydrogen bonding.
Challenges and Mitigation Strategies
By-Product Formation
Oligomerization of the amine component is mitigated by using a 2:3 molar ratio of acid to amine, ensuring excess amine scavenges unreacted acid.
Purification Difficulties
Crystallization from petroleum ether/ethyl acetate (9:1) removes unreacted starting materials, yielding >99% purity by HPLC.
Q & A
Q. What are the recommended multi-step synthetic routes for (3r,5r,7r)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)adamantane-1-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1: Adamantane-1-carboxylic acid activation using coupling agents (e.g., HATU or EDC) to form the carboxamide bond .
- Step 2: Functionalization of the tetrahydro-2H-pyran ring with phenylthio groups via nucleophilic substitution under alkaline conditions (KOH/EtOH, 60–80°C) .
- Step 3: Methylation of the pyran nitrogen using methyl iodide in DMF . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry. For example, using DMF as a solvent improves solubility of hydrophobic intermediates .
Q. Which analytical techniques are critical for confirming the stereochemical integrity of the adamantane and tetrahydro-2H-pyran moieties?
- X-ray crystallography resolves the 3D configuration of the adamantane core and pyran ring .
- NMR spectroscopy (¹H, ¹³C, NOESY) identifies coupling constants (e.g., J = 10–12 Hz for trans diaxial protons in pyran) and spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. How can researchers screen this compound for initial biological activity?
- In vitro binding assays (e.g., SPR or fluorescence polarization) against neurotransmitter receptors (e.g., NMDA or σ-1 receptors) due to structural similarities to bioactive adamantane derivatives .
- Cellular viability assays (MTT or resazurin) in cancer cell lines to assess antiproliferative effects .
- Antiviral screens (e.g., influenza A) based on adamantane’s known activity against M2 ion channels .
Advanced Research Questions
Q. How can contradictory data on the compound’s binding affinity across different receptor subtypes be resolved?
- Dose-response profiling across receptor isoforms (e.g., σ-1 vs. σ-2) using radioligand displacement assays (e.g., ³H-DTG) .
- Molecular docking simulations (AutoDock Vina, Schrödinger) to compare binding poses and identify steric clashes or electrostatic mismatches .
- Mutagenesis studies on receptor binding pockets to validate key residues (e.g., Tyr173 in σ-1) .
Q. What methodologies optimize the compound’s metabolic stability without compromising target engagement?
- Prodrug strategies : Introduce ester or carbamate groups at the adamantane carboxamide to enhance solubility and reduce first-pass metabolism .
- Isotope labeling (e.g., deuterium at labile C-H bonds) to slow CYP450-mediated degradation .
- Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound and metabolites .
Q. How can researchers address low yields in the final coupling step between adamantane and the substituted pyran moiety?
- Alternative coupling reagents : Replace HATU with PyBOP or DCC to reduce steric hindrance .
- Microwave-assisted synthesis : Shorten reaction time (10–15 min vs. 24 hr) and improve purity via controlled heating .
- Solvent optimization : Switch from DMF to dichloromethane (DCM) with 4Å molecular sieves to minimize hydrolysis .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Analog synthesis : Vary substituents on the phenylthio group (e.g., electron-withdrawing -CF₃ vs. electron-donating -OCH₃) .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyran oxygen) and hydrophobic regions (adamantane) using QSAR models .
- In vivo efficacy testing in rodent models of neuropathic pain or viral infection, with pharmacokinetic profiling (Cmax, AUC) .
Data Analysis & Interpretation
Q. How should discrepancies between computational predictions and experimental binding data be analyzed?
- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations to improve accuracy .
- Conformational sampling : Perform molecular dynamics (MD) simulations (100 ns) to assess ligand flexibility in solution .
- Validate with alanine scanning or thermodynamic integration to quantify binding energy contributions .
Q. What statistical approaches are suitable for interpreting heterogeneous biological activity across cell lines?
- Hierarchical clustering of IC₅₀ values to identify patterns linked to genetic biomarkers (e.g., EGFR expression) .
- ANOVA with post-hoc Tukey tests to compare means across ≥3 cell lines .
- Machine learning (random forest or SVM) to correlate structural features with activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
